2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group, a morpholino-substituted ethyl chain, and a thiophen-2-yl moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-14-3-5-15(6-4-14)24-13-18(22)20-12-16(17-2-1-11-25-17)21-7-9-23-10-8-21/h1-6,11,16H,7-10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBEUGVRLDVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.
Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-chlorophenoxy)acetamide: This step involves the reaction of 4-chlorophenoxyacetic acid with ammonia or an amine.
Introduction of the morpholino group: This can be done by reacting 2-(4-chlorophenoxy)acetamide with morpholine in the presence of a suitable catalyst.
Incorporation of the thiophene ring: The final step involves the reaction of the intermediate compound with a thiophene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 4-Chlorophenoxy Groups
Compounds such as N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine (25) and its derivatives () share the 4-chlorophenoxy-acetamide core . However, the target compound distinguishes itself through the substitution of a morpholino-thiophen-2-yl ethyl group, contrasting with the phenyl or aliphatic chains in analogs. The morpholino group likely enhances solubility and hydrogen-bonding capacity, while the thiophene moiety may contribute to π-π stacking interactions in biological targets.
Thiophene-Containing Acetamide Derivatives
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): This derivative exhibits antimycobacterial activity, attributed to the thiophen-2-yl group’s role in target binding . Replacing bromophenyl with 4-chlorophenoxy in the target compound may alter lipophilicity and membrane permeability.
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via acetyl chloride activation, this bithiophene analog highlights the versatility of thiophene in stabilizing aromatic interactions . The target’s morpholino group may mitigate steric hindrance compared to cyano substituents.
Morpholino-Substituted Acetamides
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () incorporates morpholino to enhance solubility and binding affinity .
Compounds with Combined Features
- 2-(4-Chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide (): This analog substitutes thiophen-2-yl with naphthalen-1-yl, emphasizing how aromatic bulk influences bioactivity . The naphthalene group may enhance hydrophobic interactions, whereas thiophene offers electronic modulation.
- N-(3-cyano-5,6-dihydro-4H-cyclopenta(b)thiophen-2-yl) derivatives (): These compounds demonstrate antiproliferative activity via tyrosine kinase inhibition, suggesting the target’s thiophene could similarly engage ATP-binding pockets .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 946199-45-7) is a synthetic compound with potential therapeutic applications. Its structure incorporates a morpholine ring and a thiophene moiety, which are known to impart significant biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, antinociceptive effects, and potential applications in cancer treatment.
The molecular formula of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is , with a molecular weight of 380.9 g/mol. The compound's structure features a chlorophenoxy group, which enhances its pharmacological properties.
Receptor Interactions
Research indicates that compounds with similar structures exhibit affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated high σ1 receptor affinity (Ki = 42 nM), showing selectivity over σ2 receptors by a factor of 36 . This suggests that 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide may also interact with sigma receptors, potentially influencing pain modulation and neuroprotection.
Antinociceptive Effects
In vivo studies have demonstrated that morpholine-containing compounds can exhibit notable antinociceptive effects. For instance, the administration of related compounds in formalin tests showed significant reductions in nociception, indicating their potential as analgesics . The mechanism may involve sigma receptor modulation, which is linked to pain pathways.
Antitumor Activity
Emerging evidence suggests that compounds with similar structural features exhibit antitumor activity. A study utilizing sulforhodamine B assays on human prostate cancer cells indicated that certain derivatives showed potent anticancer effects at low micromolar concentrations . These findings highlight the potential of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide in cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the biological activity of morpholine derivatives:
- Sigma Receptor Binding : A study reported on the binding affinities of various morpholine derivatives to sigma receptors, emphasizing their therapeutic implications in pain management and neuroprotection .
- Cancer Cell Proliferation : Research on related compounds indicated a significant reduction in cancer cell proliferation through apoptosis modulation via alpha1-adrenoreceptors . This suggests that 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide may possess similar properties.
- Pharmacokinetics : Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary to fully understand its therapeutic potential and safety profile.
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Sigma Receptor Affinity | 1 (Ki = 42 nM for σ1) | High selectivity for σ1 over σ2 receptors |
| Antinociceptive Effect | Morpholine derivatives | Significant reduction in formalin-induced nociception |
| Antitumor Activity | Various derivatives | Potent activity against prostate cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
